molecular formula C11H8N2S B168466 Camalexin CAS No. 135531-86-1

Camalexin

Cat. No. B168466
M. Wt: 200.26 g/mol
InChI Key: IYODIJVWGPRBGQ-UHFFFAOYSA-N
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Description

Camalexin (3-thiazol-2-yl-indole) is a simple indole alkaloid found in the plant Arabidopsis thaliana and other crucifers . The secondary metabolite functions as a phytoalexin to deter bacterial and fungal pathogens .


Synthesis Analysis

The biosynthesis of camalexin in planta starts with a tryptophan precursor which is subsequently oxidized by two cytochrome P450 enzymes . The indole-3-acetaldoxime is then converted to indole-3-acetonitrile by another cytochrome P450, CYP71A13 . A glutathione conjugate followed by a subsequent unknown enzyme is needed to form dihydrocamalexic acid .


Molecular Structure Analysis

The base structure of camalexin consists of an indole ring derived from tryptophan. The ethanamine moiety attached to the 3 position of the indole ring is subsequently rearranged into a thiazole ring .


Chemical Reactions Analysis

The pathway leading to camalexin involves a series of chemical reactions starting with a tryptophan precursor which is subsequently oxidized by two cytochrome P450 enzymes . The indole-3-acetaldoxime is then converted to indole-3-acetonitrile by another cytochrome P450, CYP71A13 . A glutathione conjugate followed by a subsequent unknown enzyme is needed to form dihydrocamalexic acid .


Physical And Chemical Properties Analysis

Camalexin has a molecular weight of 200.26 g/mol . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Plant Immunity

  • Application Summary: Camalexin plays a crucial role in plant immunity, particularly in interactions with pathogens and beneficial microbes . It is the primary phytoalexin produced by Arabidopsis thaliana after microbial infection or abiotic elicitation .
  • Methods of Application: The synthesis of camalexin is an integral part of cruciferous plant defense mechanisms . It is synthesized and accumulated in plants upon pathogen challenge, root colonization by beneficial microbes, following treatment with chemical elicitors or in response to abiotic stresses .
  • Results or Outcomes: The protective properties of camalexin against pathogens have been reported in various plant species . Its contribution to basal and induced plant resistance is also significant .

Defense Against a Wide Range of Pathogens

  • Application Summary: Camalexin is involved in defense against a wide range of pathogens, such as Botrytis cinerea and Alternaria brassicicola .
  • Methods of Application: The pathway leading to this model phytoalexin has been almost fully elucidated . Several publications have shown that glutathione, and not Cys, is the direct source of the heterocycle and have demonstrated that both glutathione and Cys conjugates of indole-3-acetonitrile (IAN) are intermediates in the pathway .
  • Results or Outcomes: When impaired in camalexin biosynthesis, the host displays altered susceptibility to various pathogens, including both necrotrophic and hemibiotrophic pathogens .

Antibacterial and Antifungal Activities

  • Application Summary: Camalexin exhibits both antibacterial and antifungal activities by disrupting cell membranes .
  • Methods of Application: As one of the alkaloid phytoalexins from Arabidopsis (Arabidopsis thaliana), camalexin is produced in response to pathogen attack .
  • Results or Outcomes: When impaired in camalexin biosynthesis, the host displays altered susceptibility to various pathogens, including both necrotrophic and hemibiotrophic pathogens .

Biosynthetic Pathways Research

  • Application Summary: Camalexin is used in research to understand biosynthetic pathways .
  • Methods of Application: The pathway leading to camalexin has been almost fully elucidated, and recent focus has been on the biosynthetic origin of the thiazole ring .
  • Results or Outcomes: Several publications have shown that glutathione, and not Cys, is the direct source of the heterocycle and have demonstrated that both glutathione and Cys conjugates of indole-3-acetonitrile (IAN) are intermediates in the pathway .

Induced Systemic Resistance

  • Application Summary: Camalexin and indole glucosinolates (IGs) have emerged as key components in the interplay between root colonization by beneficial microbes and are able to trigger immunity associated with induced systemic resistance (ISR) .
  • Methods of Application: Camalexin is produced in response to pathogen challenge, root colonization by beneficial microbes, following treatment with chemical elicitors or in response to abiotic stresses .
  • Results or Outcomes: The contribution of camalexin to basal and induced plant resistance and its detoxification by some pathogens to overcome host resistance are also discussed .

Understanding Enzymatic Steps in Biosynthetic Pathways

  • Application Summary: Camalexin is used in research to understand enzymatic steps in biosynthetic pathways .
  • Methods of Application: The pathway leading to camalexin has been almost fully elucidated, and recent focus has been on the biosynthetic origin of the thiazole ring .
  • Results or Outcomes: Several publications have shown that glutathione, and not Cys, is the direct source of the heterocycle and have demonstrated that both glutathione and Cys conjugates of indole-3-acetonitrile (IAN) are intermediates in the pathway .

Safety And Hazards

Camalexin is toxic if swallowed, irritating to skin, and causes serious eye irritation . It is also harmful if inhaled and may cause respiratory irritation .

Future Directions

Research on camalexin is ongoing, with a focus on its role in plant immunity, regulation mechanisms, and its contribution in basal and induced plant resistance . Further studies are needed to fully understand the regulatory networks that control the induction of its biosynthetic steps by pathogens with different lifestyles or by beneficial microbes .

properties

IUPAC Name

2-(1H-indol-3-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-2-4-10-8(3-1)9(7-13-10)11-12-5-6-14-11/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYODIJVWGPRBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032122
Record name Camalexin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Camalexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Camalexin

CAS RN

135531-86-1
Record name Camalexin
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Record name Camalexin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 135531-86-1
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Record name Camalexin
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY3Z69LA99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Camalexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134 - 137 °C
Record name Camalexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,330
Citations
E Glawischnig - Phytochemistry, 2007 - Elsevier
… Targets of the signalling cascade are the tryptophan and camalexin biosynthetic genes, … knowledge on camalexin, which is reviewed in this paper, will help to establish camalexin as a …
Number of citations: 329 www.sciencedirect.com
J Xu, Y Li, Y Wang, H Liu, L Lei, H Yang, G Liu… - Journal of Biological …, 2008 - ASBMB
… of the camalexin biosynthesis pathway. Most recently, we have shown that camalexin … That result directly linked MAPK signaling cascades to camalexin biosynthesis. However, …
Number of citations: 362 www.jbc.org
C Nawrath, JP Métraux - The Plant Cell, 1999 - academic.oup.com
In Arabidopsis, systemic acquired resistance against pathogens has been associated with the accumulation of salicylic acid (SA) and the expression of the pathogenesis-related …
Number of citations: 053 academic.oup.com
T Su, J Xu, Y Li, L Lei, L Zhao, H Yang, J Feng… - The Plant …, 2011 - academic.oup.com
… during camalexin biosynthesis. These results suggest that GSH is the Cys derivative used during camalexin … by GSTF6, and that GGTs and PCS are involved in camalexin biosynthesis. …
Number of citations: 134 academic.oup.com
M Nafisi, S Goregaoker, CJ Botanga… - The Plant …, 2007 - academic.oup.com
… Camalexin synthesis can also be elicited by silver nitrate treatment. Camalexin-deficient … of camalexin biosynthesis and for testing the role of camalexin in disease resistance in vivo. …
Number of citations: 390 academic.oup.com
E Glawischnig, BG Hansen… - Proceedings of the …, 2004 - National Acad Sciences
… We show that camalexin, the indole phytoalexin of … Cyp79B2/cyp79B3 double knockout mutant is devoid of camalexin, as it is … -labeled IAOx is incorporated into camalexin. These results …
Number of citations: 345 www.pnas.org
R Schuhegger, M Nafisi, M Mansourova… - Plant …, 2006 - academic.oup.com
… Camalexin represents the main phytoalexin in Arabidopsis (Arabidopsis thaliana). The camalexin… used to assess the biological role of camalexin, although the exact substrate of the …
Number of citations: 284 academic.oup.com
NH Nguyen, P Trotel-Aziz, C Clément, P Jeandet… - Planta, 2022 - Springer
… This review provides an overview on the role of camalexin in plant immunity taking into … on camalexin response and interplay with signaling pathways. The contribution of camalexin to …
Number of citations: 11 link.springer.com
M Purnamasari, GR Cawthray, MJ Barbetti… - Plant …, 2015 - Am Phytopath Society
… ) genotypes were assessed for camalexin production across time following inoculation at … that camalexin was produced when inoculated with S. sclerotiorum. However, camalexin …
Number of citations: 10 apsjournals.apsnet.org
N Zhou, TL Tootle, J Glazebrook - The Plant Cell, 1999 - academic.oup.com
… or a regulatory factor that affects only camalexin synthesis and other defense responses that … is an enzyme involved in camalexin biosynthesis. Therefore, camalexin does not seem to …
Number of citations: 422 academic.oup.com

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